molecular formula C14H11N3O B3059138 2-(6-Methoxypyridazin-3-yl)quinoline CAS No. 946155-88-0

2-(6-Methoxypyridazin-3-yl)quinoline

Cat. No. B3059138
CAS RN: 946155-88-0
M. Wt: 237.26 g/mol
InChI Key: QJVMURXGHCOGEX-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridazin-3-yl)quinoline (2-MPQ) is a heterocyclic organic compound that belongs to the quinoline family. It is a colorless, crystalline solid with a molecular weight of 220.30 g/mol. 2-MPQ has attracted considerable attention due to its potential applications in the fields of medicinal chemistry and biochemistry. In particular, its synthesized derivatives have been studied for their antimicrobial, antiviral, and anti-cancer activities.

Scientific Research Applications

Synthesis and Ligand Development

  • 8-Hydroxy(methoxy)-substituted 2-[6-(1-methylindol-3-yl)pyridin-2-yl]quinoline ligands were synthesized using SNH/aza-Diels–Alder reactions. This synthesis demonstrates the versatility of quinoline derivatives in creating complex molecular structures (Savchuk et al., 2021).

Antitumor Potential

  • Quinoline derivatives have been explored as potential antitumor agents. For instance, benzoxazino- and naphthoxazinoquinoline derivatives have been synthesized and evaluated for their potential in cancer treatment (Nasr et al., 1974).

Receptor Antagonists

  • Quinoline derivatives have been found effective as alpha(2C)-adrenoceptor antagonists, indicating their potential in targeting specific receptor subtypes (Höglund et al., 2006).

Cytotoxic Potential and Cancer Drug Development

  • The cytotoxic potential of quinoline–indole–oxadiazole hybrids against breast adenocarcinoma has been investigated, highlighting their relevance in cancer drug development (Kamath et al., 2016).

Kinase Inhibition

  • Novel 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing their application in targeted cancer therapies (Degorce et al., 2016).

Leukotriene Synthesis Inhibition

  • Certain quinoline derivatives have been developed as inhibitors of leukotriene synthesis, indicating their potential in treating asthma and other inflammatory conditions (Hutchinson et al., 2009).

Antitubercular Agents

  • Quinoline derivatives containing amino carbinols have been explored for their potential as anti-tubercular agents (Karkara et al., 2020).

Antimicrobial Agents

  • Novel pyrazolo[3,4-d]pyrimidine derivatives of quinoline have been synthesized and evaluated for their antimicrobial properties (Holla et al., 2006).

PDGF Receptor Tyrosine Kinase Inhibition

  • 3-Substituted quinoline derivatives have been tested for inhibition of platelet derived growth factor receptor tyrosine kinase (PDGF-RTK) activity (Maguire et al., 1994).

Future Directions

: Smolecule - 2-(6-Methoxypyridazin-3-yl)quinoline : Chemsrc - 2-(6-methoxypyridazin-3-yl)quinoline : BLD Pharm - 2-(6-Methoxypyridazin-3-yl)quinoline

properties

IUPAC Name

2-(6-methoxypyridazin-3-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-18-14-9-8-13(16-17-14)12-7-6-10-4-2-3-5-11(10)15-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVMURXGHCOGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587754
Record name 2-(6-Methoxypyridazin-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxypyridazin-3-yl)quinoline

CAS RN

946155-88-0
Record name 2-(6-Methoxypyridazin-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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